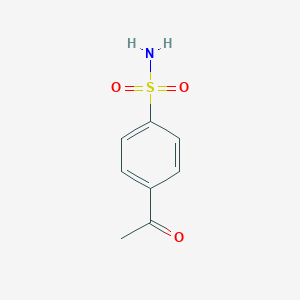

4-Acetylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSATVXJBGFVJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166092 | |

| Record name | Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-17-9 | |

| Record name | 4-Acetylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Sulfonamide Compounds in Medicinal Chemistry Research

The sulfonamide group (-SO₂NH₂) is a key structural feature in a multitude of pharmaceutical agents, a testament to its versatile chemical properties and ability to interact with biological targets. researchgate.netbohrium.com Often referred to as "sulfa drugs," these compounds first revolutionized medicine as the first broadly effective antimicrobials. researchgate.net Their initial therapeutic applications were centered on combating bacterial infections prior to the widespread availability of penicillin. researchgate.net

Beyond their well-established antibacterial and antifungal roles, sulfonamide derivatives are integral to the development of drugs for a diverse range of complex diseases. bohrium.comajchem-b.com This includes treatments for cancer, viral infections, malaria, inflammation, and even neurological conditions like Alzheimer's disease. bohrium.comsysrevpharm.org Their broad spectrum of biological activity stems from their ability to act as a versatile structural motif, capable of multiple interactions with various biological targets. ekb.eg The sulfonamide moiety is a common feature in drugs designed to inhibit specific enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. researchgate.netajchem-b.com The continued exploration of sulfonamides in drug discovery underscores their enduring importance in medicinal chemistry. researchgate.net

Overview of 4 Acetylbenzenesulfonamide As a Precursor and Scaffold

4-Acetylbenzenesulfonamide serves as a vital intermediate and foundational structure, or scaffold, in the synthesis of more complex molecules with significant therapeutic applications. mdpi.comwhiterose.ac.uk Its chemical structure, featuring both a reactive acetyl group and a sulfonamide moiety, allows for a variety of chemical modifications, making it an ideal starting point for constructing diverse molecular architectures. researchgate.net

A prominent example of its use is in the synthesis of chalcone-based benzenesulfonamides. researchgate.net In a typical reaction, this compound undergoes an aldol (B89426) condensation with various aldehydes to produce chalcones. researchgate.netresearchgate.net These resulting compounds have been investigated for their potent inhibitory activity against human carbonic anhydrase isoforms, which are important targets for treating glaucoma, epilepsy, and certain cancers. researchgate.netresearchgate.net

Furthermore, the acetyl group on the benzene (B151609) ring provides a handle for further chemical transformations. For instance, it can be a site for creating more intricate molecular structures. This versatility has led to its incorporation in the synthesis of compounds targeting a range of diseases. One study highlighted the use of a this compound moiety in creating derivatives with potential against drug-resistant pathogens and chemotherapy-resistant cancer, suggesting that the sulfonamide group may enhance interactions with biological targets or improve solubility. mdpi.com

The following table provides examples of how this compound is used as a precursor in the synthesis of various compounds:

| Precursor | Reagents | Product Class | Potential Application |

| This compound | Various Aldehydes, Sodium Ethoxide | Chalcone-based benzenesulfonamides | Carbonic Anhydrase Inhibition researchgate.netresearchgate.net |

| This compound | Bromine, N-substituted benzimidazoles | N-alkylated benzimidazole (B57391) derivatives | Carbonic Anhydrase Inhibition tandfonline.com |

Historical Context of Research on Acetylbenzenesulfonamide Derivatives

Synthetic Routes to 4-Acetylbenzenesulfonamide

The synthesis of this compound can be approached through several chemical routes, primarily involving the functionalization of a pre-existing benzene (B151609) ring.

Optimized Preparation Protocols

One established method for preparing this compound involves a two-step process starting from sodium 4-acetylbenzenesulfonate. First, the sulfonate is converted to its corresponding sulfonyl chloride. This intermediate, 4-acetylbenzenesulfonyl chloride, is then reacted with an excess of concentrated ammonia (B1221849) solution. A described protocol involves the portion-wise addition of damp 4-acetylbenzenesulfonyl chloride, derived from 50g of the sodium salt, to a mixture of concentrated ammonia and crushed ice, ensuring the reaction mixture remains ammoniacal. prepchem.com

Another well-known route commences with 4-acetylaniline. preprints.org This multi-step procedure leverages foundational organic reactions to introduce the sulfonamide group. While specific details of this multi-step process are consolidated in various literature sources, it represents a common starting point for accessing the target compound. preprints.orgmdpi.compreprints.org

Comparison of Synthetic Efficiencies

The efficiency of synthetic routes is a critical factor in chemical manufacturing. For sulfonamides, achieving high yields is paramount. For instance, historical methods for synthesizing related compounds, such as 5-acetyl-2-methylbenzenesulfonamide (B1282439) via the reaction of 4-methylacetophenone with chlorosulfonic acid followed by amidation, have reported yields as low as 30%. google.com This highlights the necessity for optimized protocols.

Modern procedures have significantly improved yields. For example, the bromination of this compound to its phenacyl bromide derivative, a subsequent transformation, can achieve yields as high as 98%, indicating a highly efficient reaction step. preprints.orgmdpi.com Similarly, the synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T and acetyl chloride has been reported with a 96% yield, demonstrating that high efficiency is achievable in the acylation of sulfonamides. dergipark.org.tr While direct comparative yield data for the complete synthesis of this compound from different starting materials is not extensively detailed in the provided context, the high yields of its subsequent derivatization reactions suggest that the parent compound is accessible in good quantities through modern optimized methods.

Derivatization Strategies Utilizing the Acetyl Moiety

The acetyl group of this compound is a key functional handle for a variety of chemical transformations, allowing for the construction of more complex molecules with diverse biological activities.

Aldol (B89426) Condensation Reactions for Chalcone-based Benzenesulfonamides

The Claisen-Schmidt aldol condensation is a primary strategy for derivatizing this compound. mdpi.com This reaction involves the base-catalyzed condensation of the acetyl group with various substituted aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. researchgate.netnih.govugm.ac.id These chalcone-based benzenesulfonamides are of significant interest due to their potential as therapeutic agents. researchgate.netresearchgate.net

The synthesis is typically a single-step reaction where this compound and a chosen aldehyde are reacted in the presence of a strong base like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. researchgate.netresearchgate.netnih.gov The reaction proceeds to form the desired chalcone (B49325) products, which can then be isolated and purified, often by recrystallization from solvents like methanol. researchgate.net

| Compound Name | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide | 4-methoxybenzaldehyde | 90% | 118–120 °C |

| 4-[(1E)-3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide | 4-hydroxybenzaldehyde | 87% | 121–123 °C |

| 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide | 4-chlorobenzaldehyde | 85% | 125–127 °C |

| 4-[(1E)-3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide | 4-nitrobenzaldehyde | 82% | 131–133 °C |

Data sourced from research on the synthesis of chalcone derivatives. researchgate.net

Bromination of the Acetyl Group for Phenacyl Bromide Derivatives

The methyl carbon of the acetyl group is susceptible to halogenation, a reaction that opens pathways to further heterocyclic synthesis. Specifically, the bromination of this compound yields 4-(2-bromoacetyl)benzenesulfonamide, a key phenacyl bromide intermediate. preprints.orgmdpi.com

A standard laboratory procedure involves dissolving this compound in glacial acetic acid. preprints.orgpreprints.org A solution of bromine in acetic acid is then added dropwise to the mixture. The reaction is typically stirred at a slightly elevated temperature (e.g., 40 °C) for about an hour to ensure completion. preprints.orgpreprints.org The product, 4-(2-bromoacetyl)benzenesulfonamide, is then isolated by evaporating the solvent and precipitating the product in cold water. preprints.org This method is highly efficient, with reported yields of 98%. preprints.orgmdpi.compreprints.org

| Compound Name | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(2-Bromoacetyl)benzenesulfonamide | This compound | Bromine, Acetic Acid | 98% | 154–155 °C |

Data sourced from studies on the synthesis of oxazole (B20620) precursors. preprints.orgmdpi.compreprints.org

Formation of Oxazole Derivatives

The phenacyl bromide derivative, 4-(2-bromoacetyl)benzenesulfonamide, is a versatile precursor for synthesizing 1,3-oxazole derivatives. preprints.orgmdpi.combohrium.com The Hantzsch oxazole synthesis, or variations thereof, is commonly employed. This involves the reaction of the α-haloketone with an amide.

One of the most effective methods is the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide. preprints.orgmdpi.com The reaction mixture is heated (fused) at 150 °C for a short period (15-20 minutes). mdpi.com The resulting product, 4-(2-methyloxazol-4-yl)benzenesulfonamide, is then isolated by dilution with water, filtration, and drying. This fusion method provides a good yield of 63%. preprints.orgmdpi.com An alternative approach using ammonium (B1175870) acetate (B1210297) in acetic acid has been shown to be much less efficient, yielding only 24% of the target oxazole. preprints.orgmdpi.com Other green chemistry approaches for oxazole synthesis include using deep eutectic solvents (DES) or ultrasound-assisted methods. ijpsonline.comresearchgate.net

| Compound Name | Precursor | Reactant | Method | Yield (%) |

|---|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 4-(2-Bromoacetyl)benzenesulfonamide | Acetamide | Fusion at 150 °C | 63% |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 4-(2-Bromoacetyl)benzenesulfonamide | Ammonium acetate | Reaction in Acetic Acid | 24% |

Data sourced from comparative studies on oxazole synthesis. preprints.orgmdpi.com

Synthesis of Imine and Hydrazone Derivatives

The acetyl group of this compound is a prime target for condensation reactions to form imines (Schiff bases) and hydrazones. These reactions typically involve the acid-catalyzed condensation of the ketone with primary amines and hydrazines, respectively. researchgate.netredalyc.org

Imines , which contain a carbon-nitrogen double bond, are synthesized by reacting this compound with primary amines. researchgate.net This reaction is often carried out by refluxing the reactants in a suitable solvent, sometimes with an azeotropic agent to remove the water formed during the reaction. researchgate.net Various catalysts, such as Lewis acids and solid supports like clays, have been employed to improve reaction efficiency. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and environmentally friendly method for preparing imine derivatives. researchgate.net

Hydrazones are formed through the reaction of this compound with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate, phenylhydrazine). rsc.orgresearchgate.net These reactions are typically nucleophilic addition-elimination reactions. nih.gov The synthesis can be performed under various conditions, including solvent-free and catalyzed by ionic liquids like [Et3NH][HSO4], which offers an eco-friendly approach with high yields. rsc.org The resulting hydrazones are often stable, crystalline solids and serve as valuable intermediates for the synthesis of other heterocyclic compounds. researchgate.net

The following table provides examples of reaction conditions for the synthesis of imine and hydrazone derivatives.

| Derivative | Reactant | Catalyst/Conditions | Reference |

| Imine | Primary Amine | Acid catalysis, reflux | researchgate.net |

| Imine | Aromatic Amine | Microwave, β-ethoxyethanol | researchgate.net |

| Hydrazone | Hydrazine Hydrate | [Et3NH][HSO4], solvent-free | rsc.org |

| Hydrazone | Hydrazine Hydrate | Reflux in ethanol | rsc.org |

Derivatization Strategies Utilizing the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) in this compound offers another avenue for chemical modification, primarily through reactions involving the nitrogen atom.

The nitrogen atom of the sulfonamide can undergo acylation to form N-acylsulfonamides. This transformation is significant as the N-acylsulfonamide motif is present in many biologically active compounds. dergipark.org.tr The reaction typically involves treating the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. dergipark.org.trnist.gov For instance, the reaction of benzenesulfonamide (B165840) with acyl chlorides in acetonitrile (B52724) with a catalytic amount of sulfuric acid yields the corresponding N-acyl aromatic sulfonamides. nist.gov Various catalysts, including Fe-exchanged montmorillonite (B579905) K10 and P2O5/SiO2, have been reported to facilitate the acylation of sulfonamides under heterogeneous and solvent-free conditions. dergipark.org.tr The resulting N-acylated products can exhibit different chemical and physical properties compared to the parent sulfonamide.

A study on N-acylated sulfonamides as prodrugs for COX-2 inhibitors demonstrated that N-propionyl sulfonamide sodium salt showed improved pharmacological profiles and physicochemical properties. nih.gov

| Acylating Agent | Catalyst/Conditions | Product | Reference |

| Acyl Chloride | H2SO4, Acetonitrile | N-Acyl aromatic sulfonamide | nist.gov |

| Carboxylic Acid Anhydride | Fe-exchanged montmorillonite K10 | N-Acylsulfonamide | dergipark.org.tr |

| Acetyl Chloride | Methylene Chloride, Water | N-acetyl-4-methyl-benzenesulfonamide | dergipark.org.tr |

The reactive functional groups of this compound or its derivatives can be utilized to attach the molecule to polymeric backbones. This process, known as polymer conjugation, can impart new properties to the polymer or enhance the characteristics of the small molecule. nih.gov For example, polymers can be functionalized with reactive groups that can then form covalent bonds with the sulfonamide or a derivative of the acetyl group. Common methods for protein-polymer conjugation that could be adapted include utilizing primary amines on the polymer to react with the acetyl group (after conversion to a more reactive form) or using activated esters on the polymer to acylate the sulfonamide nitrogen. sigmaaldrich.com The goal of such conjugation is often to improve therapeutic efficacy by increasing circulation half-life and stability. nih.gov

While direct examples of this compound conjugation to polymers are not extensively detailed in the provided search results, the principles of polymer conjugation are well-established. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize polymers with specific end-groups suitable for conjugation. sigmaaldrich.com

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org These reactions are highly efficient and allow for the rapid generation of complex molecules from simple precursors. beilstein-journals.org this compound, with its ketone and sulfonamide functionalities, can potentially participate in various MCRs.

While specific examples of MCRs directly involving this compound are not prevalent in the provided search results, the structural motifs present in its derivatives are relevant to MCRs. For instance, imines derived from this compound could be used in reactions like the Ugi or Passerini reactions. beilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis is another well-known MCR that utilizes a β-ketoester, an aldehyde, and ammonia or an amine, and could potentially be adapted for derivatives of this compound. beilstein-journals.org The development of new MCRs is an active area of research, and the versatility of this compound makes it a candidate for inclusion in such synthetic strategies. rsc.orgjppres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In this compound, distinct signals corresponding to the aromatic protons and the acetyl group protons are expected. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum (around 7-8 ppm) due to the electron-withdrawing effects of the sulfonyl and acetyl groups. libretexts.org The methyl protons of the acetyl group, being further from the deshielding aromatic ring, resonate at a higher field (around 2-3 ppm). libretexts.org The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ) / ppm |

| Aromatic Protons | 7.0 - 8.0 |

| Acetyl Protons (CH₃) | 2.0 - 3.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each non-equivalent carbon atom in this compound gives rise to a distinct signal. savemyexams.com The carbonyl carbon of the acetyl group is characteristically found at the low-field end of the spectrum (downfield), typically in the range of 190-220 ppm. savemyexams.comhw.ac.uk The aromatic carbons exhibit signals in the range of 110-160 ppm. savemyexams.com The carbon of the methyl group appears at a much higher field (upfield). The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) / ppm |

| Carbonyl Carbon (C=O) | 190 - 220 |

| Aromatic Carbons | 110 - 160 |

| Acetyl Carbon (CH₃) | 20 - 50 |

Note: Chemical shifts are approximate and can be influenced by the solvent and molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. scribd.comlibretexts.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify which protons are adjacent to each other in the molecular structure. scribd.comyoutube.com For instance, in derivatives of this compound, COSY can confirm the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comyoutube.com It allows for the unambiguous assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). scribd.comlibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. scribd.com For example, an HMBC spectrum would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemguide.co.uk The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1680-1750 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the acetyl moiety. chemguide.co.uk The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bonds, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching vibrations of the sulfonamide group are observed in the region of 3100-3500 cm⁻¹. chemguide.co.uk Aromatic C-H stretching bands are usually found just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3100 - 3500 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=O (Acetyl) | Stretch | 1680 - 1750 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It provides information about the molecular weight of the compound and can be used to deduce its structure by analyzing the fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight (199.23 g/mol ). chemsrc.com Common fragmentation pathways may involve the loss of the acetyl group or cleavage of the sulfonamide bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to several decimal places. bioanalysis-zone.comsavemyexams.com This allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass with the calculated exact masses of possible elemental compositions. bioanalysis-zone.comsavemyexams.com For this compound (C₈H₉NO₃S), the exact mass is 199.0303. chemsrc.com HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, providing a high degree of confidence in the identification of the compound. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. wikipedia.org In the study of this compound, MS/MS provides critical insights into its structural composition through controlled fragmentation, typically via collision-induced dissociation (CID). wikipedia.org The fragmentation pathways of sulfonamides can be complex, sometimes involving intricate rearrangements. nih.gov

When analyzed in negative ionization mode, deprotonated this compound ([M-H]⁻, m/z 213.03) undergoes characteristic fragmentation. Generally, deprotonated aromatic sulfonamides are known to lose a neutral sulfur dioxide (SO₂) molecule. nist.gov However, for N-acyl substituted benzenesulfonamides, other pathways can dominate. nist.gov The fragmentation of this compound involves several key steps. A primary fragmentation route is the loss of the acetyl group. Another significant pathway involves the cleavage of the sulfonamide group.

Detailed analysis reveals specific product ions that help elucidate the fragmentation pathway. For instance, the negative ion mode MS/MS spectrum of N4-Acetylsulfanilamide shows several key fragment ions. nih.gov The fragmentation process for deprotonated this compound can be proposed based on common fragmentation patterns for sulfonamides and related N-acyl compounds. nih.govnist.gov

A plausible fragmentation pathway initiated by collision-induced dissociation includes:

The parent ion at m/z 213.03 undergoes cleavage.

A significant fragmentation is the loss of SO₂, which would lead to an anilide anion. nist.gov

Another key fragmentation involves the C-N bond, leading to characteristic ions.

The observed product ions in the negative ion mode provide experimental evidence for these pathways.

Table 1: Key MS/MS Fragmentation Data for this compound (Negative Ion Mode) This interactive table summarizes the major product ions observed in the MS/MS spectrum of deprotonated this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 213.03 | 134.0612 | C₂H₃NO₂S (Acetylsulfamoyl group) |

| 213.03 | 92.0506 | C₈H₉O₃S (p-Acetylbenzenesulfonyl group) |

| 213.03 | 149.072 | C₂H₄O₂ (Acetic Acid) |

| 213.03 | 77.9655 | C₈H₈NO₃ (Acetamidophenyl group) |

Source: Adapted from NIST Mass Spectrometry Data Center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from a ground state to a higher energy state. libretexts.orgmsu.edu This technique is particularly useful for studying molecules with chromophores—functional groups that absorb light in the UV-vis region. libretexts.org The spectrum of this compound is characterized by electronic transitions involving its aromatic ring and functional groups.

The structure of this compound contains two primary chromophores: the substituted benzene ring and the acetyl group's carbonyl function. The sulfonamide and amino groups act as auxochromes, which are substituents that can modify the absorption characteristics (wavelength and intensity) of a chromophore. uomustansiriyah.edu.iq

The absorption bands observed in the UV-Vis spectrum of this compound arise from specific electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They are characteristic of unsaturated systems like the benzene ring and the carbonyl group. These transitions are typically high in intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For substituted benzenes, these bands are often observed in the 200-300 nm range. indexcopernicus.com

n → π* Transitions: This type of transition involves moving a non-bonding (n) electron, such as from the oxygen of the carbonyl group or the nitrogen and oxygen atoms of the sulfonamide group, to a π* antibonding orbital. shu.ac.uk These transitions are typically of lower energy (occur at longer wavelengths) and have much lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. libretexts.orgshu.ac.uk

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to the π → π* transitions of the aromatic system, influenced by the electron-withdrawing acetyl and sulfonamide groups. A weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group may also be observed. libretexts.org The solvent used can influence the position of these absorption maxima; polar solvents can cause a blue shift (to shorter wavelength) for n → π* transitions and a red shift (to longer wavelength) for π → π* transitions. uomustansiriyah.edu.iq Studies on related sulfonamides confirm that absorption spectra are sensitive to pH and substituents on the aromatic ring and sulfonamide group. indexcopernicus.comnih.govresearchgate.net

Table 2: Typical Electronic Transitions in this compound This interactive table outlines the expected electronic transitions and the molecular components responsible.

| Type of Transition | Involved Orbitals | Associated Molecular Moiety | Expected Wavelength Region |

| π → π | π to π | Benzene Ring, Carbonyl Group | ~200-300 nm |

| n → π | n to π | Carbonyl Group, Sulfonamide Group | >300 nm |

Source: Based on general principles of UV-Vis spectroscopy. libretexts.orgshu.ac.uk

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of 4-Acetylbenzenesulfonamide Derivatives

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing a variety of this compound derivatives, providing unambiguous proof of their molecular structures. mdpi.com

SC-XRD analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Studies on derivatives of this compound reveal distinct conformational features. For instance, the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide shows an approximate V-shaped conformation. researchgate.net In this molecule, the dihedral angle between the two benzene (B151609) rings is 86.56 (9)°. researchgate.net The acetyl group's methyl carbon atom is nearly coplanar with its attached benzene ring, showing a deviation of just 0.065 (2) Å. researchgate.net

In other cases, such as certain styryl derivatives, the double bond can theoretically lead to cis and trans isomers; however, X-ray diffraction has confirmed the presence of the thermodynamically more stable trans geometry in the solid state. mdpi.com The geometry around the sulfur atom in the sulfonamide group is typically a slightly distorted tetrahedron. mdpi.comnih.gov

Table 1: Selected Crystallographic Data for N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₄S |

| Molecular Weight | 305.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8220 (3) |

| b (Å) | 8.2709 (2) |

| c (Å) | 14.6165 (4) |

| β (°) | 112.841 (1) |

| Volume (ų) | 1428.52 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.420 |

| Temperature (K) | 298 |

The supramolecular assembly of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In this compound derivatives, hydrogen bonding is a predominant feature.

Hydrogen Bonding : Both intramolecular and intermolecular hydrogen bonds are frequently observed. Intramolecular N—H···O hydrogen bonds between the sulfonamide hydrogen and a carbonyl oxygen atom are common, forming a stable six-membered ring motif described with an S(6) graph-set descriptor. mdpi.com An intramolecular C—H···O interaction can also generate an S(6) ring. researchgate.net Intermolecular N—H···O hydrogen bonds are crucial for linking molecules, often forming centrosymmetric dimers or infinite C(4) chains. researchgate.netnih.govnih.gov Weaker C—H···O and C—H···F interactions further stabilize the crystal packing. mdpi.comresearchgate.net

π-π Stacking : Interactions between aromatic rings are also significant. In the crystal structure of N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers formed by hydrogen bonds are further linked into ribbons through offset π–π interactions. nih.gov

Other Interactions : Halogen bonds, such as Br···O interactions, can also play a role in the crystal packing of brominated derivatives. mdpi.com Additionally, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, contribute to the formation of three-dimensional networks. nih.gov

Table 2: Common Intermolecular Interactions in Benzenesulfonamide (B165840) Derivatives

| Interaction Type | Description | Resulting Motif / Architecture |

| Intramolecular N—H···O | Hydrogen bond between sulfonamide N-H and a carbonyl oxygen within the same molecule. mdpi.com | Formation of a stable S(6) ring. mdpi.com |

| Intermolecular N—H···O | Hydrogen bond between the sulfonamide groups of adjacent molecules. researchgate.netnih.gov | Centrosymmetric dimers, C(4) chains, ribbons. researchgate.netnih.govnih.gov |

| Intermolecular C—H···O/F | Weaker hydrogen bonds involving carbon-bound hydrogens and oxygen or fluorine atoms. mdpi.comresearchgate.net | Further stabilization of the crystal lattice. mdpi.com |

| Offset π–π Interactions | Stacking of aromatic rings in a staggered, offset fashion. nih.gov | Linking of hydrogen-bonded dimers into ribbons. nih.gov |

| C—H···π Interactions | A C-H bond points towards the electron-rich face of an aromatic ring. nih.gov | Linking hydrogen-bonded ribbons into a 3D network. nih.gov |

| Halogen Bonding (Br···O) | An attractive interaction between a bromine atom and an oxygen atom. mdpi.com | Contributes to the formation of 2D supramolecular structures. mdpi.com |

For example, a combination of intramolecular hydrogen bonding, halogen bonding, and C—H···π interactions can result in the formation of 2D supramolecular sheets. mdpi.com In other derivatives, intermolecular N—H···O hydrogen bonds first create one-dimensional chains, which are then linked by C—H···O or C—H···π interactions to build two-dimensional layers or even intricate three-dimensional networks. nih.govnih.gov The analysis of these packing arrangements is crucial for understanding the material's properties.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

While single-crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray Diffraction (PXRD) is a powerful alternative and complementary technique. It is particularly valuable for phase identification and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. rsc.org

The crystal structure of complex molecules like 2,4,6-triisopropylbenzenesulfonamide has been successfully solved from high-resolution PXRD data collected at a synchrotron source. nih.gov This was achieved using Monte Carlo methods, demonstrating the power of PXRD in structure solution when single crystals are unavailable. nih.gov Furthermore, PXRD has been used to investigate the solid-state structure of compounds like 2-ammonio-5-chloro-4-methylbenzenesulfonate, where it was used not only to solve the crystal structure but also to confirm the presence of a specific zwitterionic tautomer in the solid state. researchgate.net The appearance of sharp, well-defined peaks in a PXRD pattern is indicative of a well-ordered, crystalline material.

Correlation of Solid-State Structures with Solution-Phase Behavior

Understanding the relationship between the structure of a compound in the solid state and its behavior in solution is a key area of chemical research. Crystallographic data provides a precise picture of the solid-state arrangement, which can serve as a starting point for investigating solution-phase speciation.

Computational Chemistry and Theoretical Studies on 4 Acetylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Acetylbenzenesulfonamide, DFT calculations offer insights into its optimized geometry, molecular orbitals, and vibrational frequencies, which are crucial for understanding its chemical behavior.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgyoutube.comscm.com For benzenesulfonamide (B165840) derivatives, DFT methods, such as those employing the B3PW91 functional with a 6-31g(d,p) basis set, are used to perform these calculations. mkjc.in The process iteratively adjusts atomic coordinates to minimize the total energy of the system until convergence criteria for energy, gradients, and step size are met. scm.com

Studies on similar benzenesulfonamide structures have shown that calculated bond lengths and angles are generally in good agreement with experimental data obtained from X-ray diffraction. mkjc.innih.gov For instance, in one benzenesulfonamide derivative, the calculated S–O bond length was found to be slightly longer than that in pure benzenesulfonamide, suggesting a change in electron density around the sulfonyl group. mkjc.in These calculations confirm that the optimized structure represents a true energy minimum, providing a reliable foundation for further electronic property analysis. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. electrochemsci.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. electrochemsci.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mkjc.inelectrochemsci.org

DFT calculations are employed to determine the energies of these orbitals. nih.govnih.gov For a related compound, 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide, the HOMO-LUMO energy gap was calculated to be 4.71 eV. electrochemsci.org Analysis of the orbital distribution showed that the HOMO was primarily located on the 3-Amino-1,2,4-triazole group, while the LUMO was concentrated on the acetamido group, indicating a predisposition for charge transfer within the molecule. electrochemsci.org This separation of frontier orbitals highlights the molecule's potential for engaging in electronic interactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -2.18 |

| Energy Gap (ΔE) | 4.71 |

Vibrational frequency analysis, performed computationally using DFT, predicts the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netjsaer.com For sulfonamide derivatives, characteristic vibrational modes include those of the SO2 and NH2 groups. researchgate.netscispace.com

Theoretical calculations for similar sulfonamides have identified key vibrational frequencies. For example, SO2 stretching modes are typically assigned in the frequency range of 1261-1035 cm⁻¹ in DFT calculations. researchgate.net The N-S stretching vibrations are expected in the range of 935-875 cm⁻¹, while SO2 scissoring vibrations appear between 600-520 cm⁻¹. researchgate.net By comparing the calculated wavenumbers with experimental data from FT-IR and FT-Raman spectroscopy, researchers can confirm the molecular structure and understand the bonding characteristics. researchgate.netscispace.com

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| SO₂ Stretching | 1261-1035 | Symmetric and Asymmetric Stretch |

| N-S Stretching | 935-875 | Stretch |

| SO₂ Scissoring | 600-520 | Scissoring/Deformation |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein receptor. These methods are instrumental in drug discovery and molecular biology for understanding binding mechanisms and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them to identify the most favorable binding mode. mdpi.com For sulfonamide derivatives, docking studies have been crucial in elucidating their interactions with various enzymes.

For instance, docking studies of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, revealed specific binding modes. nih.govresearchgate.net The most potent inhibitor in the series was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net Key interactions included π–π stacking between the phthalimide (B116566) moiety and a tryptophan residue (Trp84) and a hydrogen bond between the oxygen atom of the sulfonamide group and a tyrosine residue (Tyr121). nih.gov Such predictions are vital for understanding the structural basis of inhibition and for designing more potent molecules. biorxiv.org

Following the prediction of a binding pose, computational methods can estimate the binding affinity, which quantifies the strength of the interaction between the ligand and the receptor. nih.gov Scoring functions in docking programs provide a rapid estimation, while more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can offer more accurate predictions of the free energy of binding. nih.gov

Studies on various sulfonamide derivatives have demonstrated their potential as enzyme inhibitors, with computationally estimated affinities often correlating with experimental results. researchgate.netbohrium.com For example, a series of sulfonamide derivatives showed inhibitory activity against acetylcholinesterase with Ki constants ranging from 2.54 µM to 299.60 µM. researchgate.net Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the receptor, providing a more dynamic and realistic picture of the binding event and helping to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. biorxiv.org

Analysis of Protein-Ligand Stability and Conformational Changes

Computational and experimental studies on sulfonamide derivatives provide significant insights into the stability and conformational dynamics of protein-ligand complexes. The binding of sulfonamides to proteins, a critical aspect of their biological activity, has been investigated using a variety of methods including spectroscopy, calorimetry, and molecular docking. acs.orgnih.gov

Studies on the interaction of sulfonamide drugs like sulfamethazine (B1682506) and sulfadiazine (B1682646) with heme proteins such as myoglobin (B1173299) have shown binding constants on the order of 10⁴ M⁻¹, indicating a stable 1:1 complex formation. nih.gov For instance, at 298 K, the binding affinity (K) for the sulfamethazine-myoglobin complex was determined to be 5.36 × 10⁴ M⁻¹, while the sulfadiazine-myoglobin complex had a K value of 3.23 × 10⁴ M⁻¹. nih.gov Calorimetric and ζ potential analyses in these studies suggested that the binding of the sulfonamide ligand can lead to the destabilization of the protein structure. acs.orgnih.gov

Regarding conformational changes, investigations into ligand-protein interactions are crucial for understanding the mechanisms of protein function and for drug design. nih.gov Protein-protein binding often involves structural changes that can range from local side-chain rearrangements to larger, non-local movements. nih.gov However, in the case of some sulfonamide ligands, significant conformational changes are not always observed upon binding. For example, complementary ion mobility measurements of a sulfonamide analog binding to FKBP12 indicated no major conformational change for the ligand. nih.govacs.orgchemrxiv.org Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase have shown that these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzyme, implying specific orientational adjustments within the binding pocket rather than large-scale conformational shifts. nih.govnih.gov Rotational spectroscopy studies on isolated benzenesulfonamides have determined that the preferred conformation often features the amino group lying perpendicular to the benzene (B151609) plane, providing a baseline from which to assess changes upon binding within a protein receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Drug-likeness Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies have been instrumental in designing and predicting the activity of new compounds. These models establish a mathematical relationship between the biological activity of a molecule and its physicochemical or structural features, known as descriptors. nih.gov

In a study involving N-acetyl-4-amino-benzenesulfonamide derivatives, QSAR screening was performed to predict their antimicrobial activity. nih.gov Similarly, QSAR models have been developed for acetamidosulfonamide derivatives to predict their antioxidant activities. nih.gov These models often employ multiple linear regression to establish a correlation. For example, a QSAR model for radical scavenging activity of acetamidosulfonamide derivatives yielded a high correlation coefficient (Q² LOO-CV = 0.9708) and a low root mean square error (RMSE LOO-CV = 0.5105), indicating strong predictive power. nih.gov Such studies help identify key molecular descriptors that influence biological activity, guiding the rational design of more potent compounds. nih.gov

In silico studies on 4-phthalimidobenzenesulfonamide derivatives have combined 3D-QSAR with density functional theory (DFT) to characterize compounds with potential as cholinesterase inhibitors for Alzheimer's disease treatment. nih.gov These computational analyses help to identify potential lead compounds by revealing their reactive electronic properties and binding affinities for target proteins. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of ADMET properties is a critical step in early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov Computational tools are frequently used to predict the ADMET characteristics of new chemical entities, including derivatives of this compound. nih.govpku.edu.cn These predictions help to assess the drug-likeness of compounds and prioritize candidates for further experimental validation. rsc.org

For various sulfonamide derivatives, ADMET properties have been computationally evaluated. In a study of 4-phthalimidobenzenesulfonamide derivatives, in silico ADMET predictions were a key part of their characterization as potential cholinesterase inhibitors. nih.gov Similarly, the pharmacokinetic properties of 4-(benzylideneamino)-benzenesulfonamide derivatives were assessed to ensure their compatibility with Lipinski's rule of five, a set of guidelines for predicting oral bioavailability. researchgate.net These analyses typically evaluate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, metabolic stability, and potential toxicity. nih.gov Online servers and specialized software are often used to calculate these properties based on the molecular structure. researchgate.net

Below is a table showing representative ADMET properties that are commonly predicted in silico for drug candidates.

| Property | Description | Favorable Range (Typical) |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine. | > 30% (Good) |

| Blood-Brain Barrier (BBB) Permeability | Ability of the compound to cross the BBB and enter the central nervous system. | LogBB > 0.3 (High) |

| CYP450 2D6 Inhibition | Potential to inhibit the cytochrome P450 2D6 enzyme, a key metabolic enzyme. | Non-inhibitor |

| hERG Inhibition | Potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. | Non-inhibitor |

| Ames Mutagenicity | Prediction of the compound's potential to be mutagenic. | Non-mutagen |

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling establishes a relationship between the drug concentration in the body over time (PK) and its observed effect (PD). acs.orgacs.org This modeling is essential for optimizing dosing regimens to maximize efficacy and minimize toxicity. For the benzenesulfonamide (BZS) class of compounds, PK/PD relationships have been developed to inform their therapeutic use. acs.orgacs.org

In a study of novel benzenesulfonamide inhibitors of perforin (B1180081), a key protein in lymphocyte-mediated cell death, the PK/PD relationship was crucial for understanding in vivo efficacy. acs.orgacs.org Eight different BZS inhibitors were characterized for their murine pharmacokinetics and plasma protein binding, which was found to be over 99% for all compounds. acs.orgacs.org A lead compound was then evaluated at multiple dosing regimens to establish a robust PK/PD correlation. acs.orgacs.org

The strongest correlation was found between in vivo perforin inhibition and the duration that total plasma concentrations of the inhibitor remained above a certain threshold (900 μM). acs.orgacs.org This concentration corresponded to unbound drug levels approximately three times the in vitro IC₉₀ value. acs.orgacs.org The modeling suggested that simply maintaining a minimal concentration was insufficient; instead, high concentrations needed to be continuously maintained for optimal efficacy. acs.org This insight is critical for designing future dosing strategies for this class of compounds to enhance their progression toward clinical evaluation. acs.orgacs.org Physiologically-based pharmacokinetic (PBPK) models are also employed to simulate drug distribution and action in specific tissues, further refining the understanding of the PK/PD relationship. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of potential energy surfaces (PES) are fundamental computational chemistry techniques used to understand the stability of different molecular structures and predict reaction pathways. chemrxiv.org A PES is a multi-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. nih.gov

For benzenesulfonamide, computational studies have mapped the PES for processes such as iridium-catalyzed ortho-deuteration. chemrxiv.org These calculations, scaled according to free energy, help to elucidate the reaction mechanism by identifying transition states and intermediates. The initial C-H activation step in this process was found to be endergonic, and the theoretical kinetic isotope effect (KIE) could be calculated and compared with experimental values, showing good agreement. chemrxiv.org

The inherent conformations of benzenesulfonamide derivatives have been investigated using rotational spectroscopy combined with quantum-chemical calculations. mdpi.com These studies reveal the most stable conformations of the molecule in an isolated, gas-phase environment. For benzenesulfonamide and its para-substituted analogs, the preferred conformation involves the sulfonamide's amino group lying perpendicular to the aromatic plane. mdpi.com However, intramolecular interactions, such as those introduced by an ortho-substituent, can alter this preference, causing the amino group to adopt a gauche orientation. mdpi.com Understanding these intrinsic conformational preferences is vital, as the bioactive conformation adopted within a protein's binding site may differ, requiring an energy cost that must be balanced by favorable protein-ligand interactions. mdpi.com

Biological and Pharmacological Investigations of 4 Acetylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Derivatives of 4-acetylbenzenesulfonamide have been the subject of extensive research to evaluate their potential as enzyme inhibitors. These studies have revealed significant inhibitory activity against several key enzymes implicated in various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that play crucial roles in numerous physiological processes. Research has focused on their inhibitory effects against various human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.

A novel series of aromatic bis-ureido-substituted benzenesulfonamides demonstrated varied inhibition profiles against these isoforms. Generally, these compounds showed weak inhibition against hCA I, with inhibition constants (Kᵢ) ranging from 68.1 to 9174 nM. nih.gov In contrast, they exhibited moderate to effective inhibition against hCA II, with Kᵢ values between 4.4 and 792 nM. nih.gov The tumor-associated isoforms, hCA IX and hCA XII, were effectively inhibited by some of these derivatives, with Kᵢ values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov

Another study involving benzenesulfonamides incorporating mono-, bi-, and tricyclic imide moieties reported Kᵢ values ranging from 49 to over 10,000 nM for hCA I. nih.gov The physiologically dominant hCA II was significantly inhibited by most of these compounds, with Kᵢ values between 2.4 and 4515 nM. nih.gov Inhibition against hCA IX and hCA XII was observed in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. nih.gov

Furthermore, a series of 4- and 5-nitro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives were synthesized and evaluated. Most of these compounds were weak to medium potency inhibitors of hCA I (Kᵢ in the range of 295-10,000 nM) but were more effective against hCA II (Kᵢ of 1.7-887 nM). epa.gov The tumor-associated hCA IX was inhibited with Kᵢ values in the micromolar range, while for hCA XII, the inhibition constants ranged from 90 to 3,746 nM. epa.gov

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Aromatic bis-ureido-substituted benzenesulfonamides | 68.1 - 9174 nM | 4.4 - 792 nM | 6.73 - 835 nM | 5.02 - 429 nM | nih.gov |

| Benzenesulfonamides with imide moieties | 49 - >10,000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM | nih.gov |

| Nitro-dioxoisoindolin-yl benzenesulfonamides | 295 - 10,000 nM | 1.7 - 887 nM | Micromolar range | 90 - 3,746 nM | epa.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. nih.gov Certain derivatives of this compound have been investigated for their potential to inhibit these enzymes.

One such derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was synthesized and evaluated for its inhibitory activity against human MAO-A and MAO-B. mdpi.comresearchgate.net This compound was found to inhibit MAO-A with an IC₅₀ value of 43.3 µM and MAO-B with a more potent IC₅₀ value of 3.47 µM. mdpi.comresearchgate.netresearchgate.net This indicates a degree of selectivity for the MAO-B isoform. researchgate.net Benzenesulfonamide compounds, in general, have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com

| Compound | MAO-A (IC₅₀) | MAO-B (IC₅₀) | Reference |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 µM | 3.47 µM | mdpi.comresearchgate.netresearchgate.net |

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the management of Alzheimer's disease. nih.gov A series of 4-phthalimidobenzenesulfonamide derivatives were designed and synthesized to evaluate their inhibitory activities against these enzymes. nih.gov The results indicated that most of the synthesized compounds displayed high selectivity against AChE. nih.gov One compound in this series was identified as the most potent against AChE with an IC₅₀ of 1.35 ± 0.08 μM, while another exhibited the highest inhibition against BuChE with an IC₅₀ of 13.41 ± 0.62 μM. nih.gov

In a different study, a series of 4,4'-diimine/4,4'-diazobiphenyl derivatives were synthesized and evaluated. All compounds showed moderate AChE inhibitory activity, with IC₅₀ values ranging from 5.77 to 16.22 μM, but they exhibited weak or no inhibition of BuChE. nih.govresearchgate.net The most potent AChE inhibitor in this series had an IC₅₀ value of 5.77 μM. nih.govresearchgate.net

| Compound Series | Enzyme | IC₅₀ Range | Most Potent IC₅₀ | Reference |

|---|---|---|---|---|

| 4-Phthalimidobenzenesulfonamides | AChE | - | 1.35 ± 0.08 µM | nih.gov |

| BuChE | - | 13.41 ± 0.62 µM | ||

| 4,4'-Diimine/4,4'-diazobiphenyls | AChE | 5.77 - 16.22 µM | 5.77 µM | nih.govresearchgate.net |

| BuChE | Weak to no inhibition | - |

Urease Enzyme Inhibition

Urease inhibitors have potential applications in agriculture and medicine. Schiff's base derivatives of sulfonamides have been identified as potent inhibitors of urease from Jack bean. nih.gov A series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized from sulfadiazine (B1682646) and substituted aromatic aldehydes and screened for their urease inhibitory activity. nih.gov The inhibitory potential of these compounds is influenced by the nature and position of substituents on the aromatic aldehyde moiety. For instance, halo-substituted derivatives have shown that the type and position of the halogen on the benzoyl ring affect the inhibitory activity. nih.gov

Anticancer Activity and Antiproliferative Effects

Derivatives of this compound have also been investigated for their potential as anticancer agents, with studies focusing on their antiproliferative effects against various cancer cell lines.

Cell Line Specificity

Research has demonstrated the activity of these derivatives against specific breast cancer cell lines, namely MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (an estrogen receptor-positive cell line). nih.govnih.gov

A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against MDA-MB-231 and MCF-7 cells. nih.gov One derivative containing a vanillin (B372448) tail showed the highest inhibitory activity against both MDA-MB-231 and MCF-7 cell lines, with IC₅₀ values of 1.56 µM and 1.52 µM, respectively. nih.gov Another compound in the same series displayed enhanced growth inhibition on both cell lines with IC₅₀ values of 3.58 µM (MDA-MB-231) and 4.58 µM (MCF-7). nih.gov A p-nitro substituted analogue also showed potent inhibitory effects against both breast cancer cell lines with IC₅₀ values of 5.54 µM and 2.55 µM, respectively. nih.gov

In another study, a series of new imidazole (B134444) derivatives incorporating a benzenesulfonamide moiety were synthesized and evaluated for their cytotoxicity. nih.gov These compounds were generally more effective against the MDA-MB-231 cell line compared to a malignant melanoma cell line. nih.gov The most cytotoxic compound from this series exhibited an EC₅₀ of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.gov

| Compound Series | Cell Line | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|

| 4-Thiazolone-based benzenesulfonamides (vanillin tail) | MDA-MB-231 | 1.56 µM | nih.gov |

| MCF-7 | 1.52 µM | ||

| 4-Thiazolone-based benzenesulfonamides (another derivative) | MDA-MB-231 | 3.58 µM | nih.gov |

| MCF-7 | 4.58 µM | ||

| 4-Thiazolone-based benzenesulfonamides (p-nitro analogue) | MDA-MB-231 | 5.54 µM | nih.gov |

| MCF-7 | 2.55 µM | ||

| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 | 20.5 ± 3.6 µM (EC₅₀) | nih.gov |

Induction of Apoptosis Mechanisms

The therapeutic potential of sulfonamide derivatives in oncology is partly attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research into novel pentafluorobenzenesulfonamide (B3043191) derivatives has shown that these compounds can trigger intrinsic apoptosis through a caspase-dependent process. nih.gov

Selected analogues from this series were found to cause the accumulation of the cleaved, active forms of Caspase-9 (Casp-9) and Caspase-7 (Casp-7). nih.gov Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway, and its activation leads to a downstream cascade that includes the executioner caspase, Caspase-7. The activation of these caspases culminates in the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The detection of cleaved PARP in cancer cells treated with these derivatives provides strong evidence of their pro-apoptotic activity. nih.gov This mechanism suggests that these compounds could be developed further as potential anticancer agents that selectively eliminate malignant cells by activating their own self-destruct machinery.

Antimicrobial Activity

Sulfonamide-based compounds were among the first effective antimicrobial drugs and continue to be a foundation for the development of new agents to combat microbial infections. Derivatives of this compound have been explored for their broad-spectrum antimicrobial properties.

Derivatives of benzenesulfonamide have demonstrated significant antibacterial activity against a range of pathogens, including clinically relevant species like Staphylococcus aureus and Klebsiella pneumoniae. S. aureus, a Gram-positive bacterium, is a common cause of skin, respiratory, and nosocomial infections, with methicillin-resistant strains (MRSA) posing a major public health threat. nih.gov K. pneumoniae, a Gram-negative bacterium, can cause severe infections such as pneumonia and urinary tract infections, and is known for its increasing multidrug resistance. nih.govfrontiersin.org

Studies have shown that certain sulfonamide derivatives exhibit potent inhibition against clinical isolates of S. aureus. For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was found to have a stronger inhibitory effect on some MRSA isolates than the antibiotic oxacillin (B1211168). nih.gov The minimum inhibitory concentration (MIC) values for novel sulfonamide derivatives against S. aureus have been reported to range from 64 to 512 µg/mL. researchgate.net The antibacterial peptide K11 has also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) K. pneumoniae isolates, with MIC values ranging from 8 to 512 µg/mL. frontiersin.org

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

| Compound/Derivative Type | Target Bacterium | Observed Activity | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Novel Sulfonamide Derivatives (1a-d) | Staphylococcus aureus (clinical isolates) | Significant antibacterial activity, with compound 1b showing better activity. | 64 - 512 | researchgate.net |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA isolates) | Strong inhibition, higher effect than oxacillin on 21 isolates. | Not Specified | nih.gov |

| Antimicrobial Peptide K11 | Klebsiella pneumoniae (MDR/XDR isolates) | Potent growth inhibition and bactericidal activity. | 8 - 512 | frontiersin.org |

| LCB10-0200 (siderophore-conjugated cephalosporin) | Klebsiella pneumoniae (including beta-lactamase producers) | Potent in vitro antibacterial activity. | Not Specified | nih.gov |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov The ability to inhibit biofilm formation or disperse existing biofilms is a critical strategy in combating chronic and persistent infections.

Certain synthetic compounds have demonstrated remarkable anti-biofilm effects against S. aureus and other bacteria at extremely low, picomolar to nanomolar, concentrations. mdpi.comnih.gov For example, the compound MHY1383 significantly inhibited S. aureus biofilm formation at a concentration of 10 nM. nih.gov Other research has identified 5-benzylidene-4-oxazolidinones as a class of small molecules that can inhibit MRSA biofilm formation with IC₅₀ values as low as 0.78 μM and can disperse pre-formed biofilms with IC₅₀ values as low as 4.7 μM. nih.gov Furthermore, studies on the antimicrobial peptide K11 have shown that it can cause a dose-dependent decrease in biofilm biomass of up to 80% in strong-biofilm-forming strains of MDR/XDR K. pneumoniae. frontiersin.org

Table 2: Anti-biofilm Activity of Related Compounds

| Compound | Target Bacterium | Activity | Effective Concentration | Reference |

|---|---|---|---|---|

| MHY1383 | Staphylococcus aureus | Inhibition of biofilm formation | 10 nM | nih.gov |

| MHY1387 | Staphylococcus aureus | Inhibition of biofilm formation | 100 pM | nih.gov |

| 5-benzylidene-4-oxazolidinone (Compound 2) | Methicillin-resistant S. aureus (MRSA) | Inhibition of biofilm formation | IC₅₀ = 0.78 μM | nih.gov |

| 5-benzylidene-4-oxazolidinone (Compound 2) | Methicillin-resistant S. aureus (MRSA) | Dispersion of pre-formed biofilm | IC₅₀ = 4.7 μM | nih.gov |

| Antimicrobial Peptide K11 | Klebsiella pneumoniae (MDR/XDR) | Inhibition of biofilm formation (up to 80% decrease) | 0.25x to 1x MIC | frontiersin.org |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders and inflammation. mdpi.com Benzenesulfonamide derivatives have been investigated for their antioxidant potential, specifically their ability to scavenge free radicals.

In a study of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, compounds 3a and 3b exhibited significant free radical scavenging properties. mdpi.com Their antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays. mdpi.comresearchgate.net Similarly, novel sulfonamide derivatives of gallic acid have also shown antioxidant activities comparable to the natural antioxidant gallic acid at low concentrations. mdpi.com Another study on benzene (B151609) sulfonamide-piperazine hybrids found that these compounds possess high antioxidant capacity, with one compound in particular showing better activity than reference antioxidants in FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (CUPric Reducing Antioxidant Capacity) assays. nih.gov

Table 3: Antioxidant Activity of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide Derivatives

| Compound | DPPH Scavenging (IC₅₀ µM) | NO Scavenging (IC₅₀ µM) | Reference |

|---|---|---|---|

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3a) | 16.5 ± 0.31 | 9.6 ± 0.45 | mdpi.com |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b) | 13.9 ± 0.10 | 11.9 ± 0.31 | mdpi.com |

Neuroprotective Potentials

The neuroprotective potential of this compound derivatives stems from their diverse biological activities, including antioxidant and enzyme-inhibiting properties. Neurodegenerative diseases like Alzheimer's are linked to oxidative stress and the decline of neurotransmitters such as acetylcholine. mdpi.com

Derivatives of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide have been evaluated for their ability to inhibit cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are key targets in Alzheimer's disease therapy. mdpi.com For instance, the introduction of a lipophilic 4-methoxystyryl group onto the scaffold resulted in a derivative (3a) with significantly improved inhibitory effects against both AChE (IC₅₀ = 4.3 µM) and BChE (IC₅₀ = 5.6 µM). mdpi.com Other research has explored benzyloxy benzamide (B126) derivatives as agents that disrupt protein-protein interactions implicated in neuronal damage following ischemic stroke, showing powerful therapeutic effects in preclinical models. nih.gov Additionally, sulfonamide derivatives of para-aminobenzoic acid have been investigated for their ability to protect against chemically-induced cognitive deficits, demonstrating potential as candidates for treating neurodegenerative conditions. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic properties.

Key findings from SAR studies on benzenesulfonamide derivatives include:

Substitution Effects: The introduction of a styryl group onto the 2-acetyl-4-(methylbenzene)sulfonamide scaffold was found to significantly enhance anticholinesterase and antioxidant activities. mdpi.com The replacement of a bromine atom with a lipophilic 4-methoxystyryl or 4-trifluorostyryl group led to derivatives with potent dual inhibitory effects against AChE and BChE. mdpi.com

Heterocyclic Cores: In the development of anticancer agents, the incorporation of a dihydroimidazoline moiety into pentafluorobenzenesulfonamide derivatives resulted in enhanced cytotoxicity, whereas the addition of other heterocyclic cores via nucleophilic substitution led to diminished potency. nih.gov

Tail Group Modifications: For benzenesulfonamide-based inhibitors targeting carbonic anhydrase, SAR studies have shown that active-site residues dictate the binding and affinity of inhibitors, while the "tail groups" of the inhibitor molecule modulate isoform specificity. nih.gov This allows for the design of more selective drugs with fewer side effects.

These SAR studies provide a rational basis for the design of new this compound derivatives with improved potency and selectivity for a range of therapeutic targets. nih.gov

Advanced Applications and Sensing Technologies Based on 4 Acetylbenzenesulfonamide

Electrochemical Sensing Applications

Electrochemical sensors offer a sensitive, rapid, and often portable means of detecting a wide array of chemical species. The modification of electrode surfaces with specific compounds can impart selectivity and enhance the sensor's response towards a target analyte.

The detection of heavy metal ions, such as Barium (Ba²⁺), is of significant environmental and biological importance. The design of ion-selective electrodes often involves the use of an ionophore—a molecule that can selectively bind to a specific ion. While various compounds have been explored for this purpose, a review of the scientific literature reveals a lack of specific research on the use of 4-Acetylbenzenesulfonamide as an ionophore or modifying agent for the fabrication of electrodes aimed at the detection of Ba²⁺ ions. Consequently, there are no established protocols or detailed research findings on the fabrication of such specific modified electrodes.

The investigation of the electrochemical properties of a modified electrode is crucial to understanding its sensing mechanism and performance. This typically involves techniques such as cyclic voltammetry and electrochemical impedance spectroscopy to characterize the electrode's behavior in the presence and absence of the target analyte. As there is no available research on electrodes modified with this compound for Ba²⁺ detection, there is a corresponding absence of data on their electrochemical properties.

Chemical Derivatization Reagents in Analytical Chemistry

Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more easily detected or separated. This can involve enhancing its chromatographic properties or improving its detectability by a specific detector, such as a mass spectrometer.

In chromatography, derivatization can be employed to increase the volatility of an analyte for gas chromatography or to improve its retention and peak shape in liquid chromatography. While sulfonamide-containing reagents are utilized in derivatization, there is no specific and detailed research in the available scientific literature that demonstrates the use of this compound for the purpose of enhancing the chromatographic behavior of other analytes. Therefore, no data tables or detailed research findings can be presented on this specific application.